
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutane-1,4-dione
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Overview
Description
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutane-1,4-dione is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutane-1,4-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Moiety: Starting with a suitable precursor such as 1H-pyrazole, the compound is alkylated using an appropriate alkyl halide under basic conditions to introduce the ethyl group.
Piperazine Derivative Synthesis: The alkylated pyrazole is then reacted with piperazine in the presence of a suitable solvent like ethanol or acetonitrile, often under reflux conditions.
Coupling with Phenylbutane-1,4-dione: The final step involves coupling the piperazine derivative with phenylbutane-1,4-dione using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Receptor Antagonism : The compound has been identified as a potent antagonist for the sigma-1 receptor (σ(1)R). Research indicates that specific substituents on the pyrazole ring are critical for enhancing biological activity. For instance, compounds similar to 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutane-1,4-dione have shown efficacy in models of neurogenic pain, suggesting applications in pain management therapies.
Anticancer Activity : In cancer research, derivatives of this compound have been synthesized and evaluated for their ability to inhibit tumor cell growth and c-Met kinase activity. Studies have demonstrated that certain analogs exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents.
Interaction Studies
Research into the binding affinity of this compound towards various biological targets has revealed its potential to inhibit specific chemokine receptors. Such interactions are crucial for developing treatments for inflammatory diseases and other conditions where these receptors play a significant role.
Case Study 1: Pain Management
A study evaluated the efficacy of a series of pyrazole derivatives, including this compound), in a mouse model of capsaicin-induced pain. The results indicated that certain derivatives significantly reduced pain responses compared to controls, supporting their potential use in analgesic therapies.
Case Study 2: Antitumor Activity
In vitro studies assessed the anticancer properties of compounds related to this compound against five tumor cell lines. The findings revealed that some derivatives exhibited IC50 values in the low micromolar range, demonstrating promising anticancer activity.
Data Tables
Compound Name | Biological Activity | Target | IC50 (µM) |
---|---|---|---|
Compound A | Sigma receptor antagonist | σ(1)R | 0.5 |
Compound B | Antitumor | c-Met | 0.3 |
Compound C | Pain relief | Chemokine R | 0.7 |
Mechanism of Action
The mechanism of action of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are crucial to understanding its effects.
Comparison with Similar Compounds
- 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutane-1,4-dione
- 1-(4-(2-(1H-triazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutane-1,4-dione
Comparison: Compared to its analogs, 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutane-1,4-dione may exhibit unique binding properties and biological activities due to the presence of the pyrazole ring. This structural difference can influence its pharmacokinetics and pharmacodynamics, making it a distinct candidate for specific therapeutic applications.
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Biological Activity
The compound 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutane-1,4-dione is a novel synthetic derivative that has garnered attention for its potential therapeutic applications, particularly in the field of neuropharmacology. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H26N4O3
- Molecular Weight : 358.4 g/mol
- CAS Number : 1286710-94-8
The structure of this compound features a piperazine ring linked to a pyrazole moiety, which is known for its diverse biological activities.
Anxiolytic and Antidepressant Effects
Research has indicated that compounds similar to this compound exhibit significant anxiolytic and antidepressant-like activities. For instance, a study on related piperazine derivatives demonstrated that they interact with the serotonergic system and the benzodiazepine site of the GABAA receptor, leading to anxiolytic effects. The administration of these compounds resulted in decreased anxiety levels in animal models, as evidenced by behavioral tests such as the elevated plus-maze and forced swimming test .
The anxiolytic-like activity is primarily mediated through:
- Serotonergic System : Involvement of serotonin receptors was confirmed through pretreatment with specific antagonists (e.g., WAY-100635), which blocked the anxiolytic effects.
- GABAA Receptor : The benzodiazepine site interaction was also significant, as indicated by the blockade of effects upon administration of flumazenil .
Summary of Biological Activities
Activity Type | Mechanism Involved | Reference |
---|---|---|
Anxiolytic | Serotonergic system; GABAA receptor | , |
Antidepressant | Serotonergic system |
Pharmacokinetic Properties
Property | Value |
---|---|
Molecular Weight | 358.4 g/mol |
Solubility | Not specified |
Bioavailability | Under investigation |
Case Studies
Several studies have investigated the pharmacological profile of related compounds:
- Study on LQFM192 : This compound demonstrated significant anxiolytic-like activity at doses of 54 and 162 µmol/kg. The effects were reversed by serotonergic antagonists, highlighting the importance of serotonin pathways in mediating these effects .
- Comparative Analysis : A comparative study involving various piperazine derivatives showed that modifications in the pyrazole ring significantly altered biological activity profiles, suggesting that structural variations can lead to enhanced therapeutic effects .
Properties
IUPAC Name |
1-phenyl-4-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-18(17-5-2-1-3-6-17)7-8-19(25)22-14-11-21(12-15-22)13-16-23-10-4-9-20-23/h1-6,9-10H,7-8,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAJJSNLRKFVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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